o-Tolunitrile, 4-(bis(2-chloroethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Tolunitrile, 4-(bis(2-chloroethyl)amino)-: is a chemical compound with the molecular formula C12H14Cl2N2. It is known for its unique structure, which includes a nitrile group and a bis(2-chloroethyl)amino group attached to an o-tolunitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- typically involves the reaction of o-tolunitrile with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology: In biological research, this compound may be used to study the effects of nitrile and bis(2-chloroethyl)amino groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Its structure may be modified to create new therapeutic agents with specific biological activities .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- involves its interaction with molecular targets and pathways in biological systems. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. These interactions can result in changes in cellular function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- o-Tolunitrile, 4-(bis(2-chloroethyl)amino)-
- p-Tolunitrile, 4-(bis(2-chloroethyl)amino)-
- m-Tolunitrile, 4-(bis(2-chloroethyl)amino)-
Comparison: While these compounds share similar structures, the position of the nitrile group (o-, p-, or m-) can significantly affect their chemical and biological properties. o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- is unique due to its specific structural arrangement, which influences its reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
73940-94-0 |
---|---|
Molekularformel |
C12H14Cl2N2 |
Molekulargewicht |
257.16 g/mol |
IUPAC-Name |
4-[bis(2-chloroethyl)amino]-2-methylbenzonitrile |
InChI |
InChI=1S/C12H14Cl2N2/c1-10-8-12(3-2-11(10)9-15)16(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
AFENMDJXRAINGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.